N-(1-Cyanopropyl)-1-propan-2-yl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide
Description
N-(1-Cyanopropyl)-1-propan-2-yl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide is a pyrazolo[3,4-b]pyridine derivative distinguished by its unique substituents. The core structure consists of a fused pyrazole-pyridine ring system, with a thiophene group at position 6, an isopropyl (propan-2-yl) group at position 1, and a carboxamide side chain featuring a cyanopropyl moiety. The cyanopropyl substituent introduces polarity and hydrogen-bonding capacity, which may influence solubility and binding interactions compared to related analogs .
Properties
IUPAC Name |
N-(1-cyanopropyl)-1-propan-2-yl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-4-12(9-19)21-18(24)13-8-15(16-6-5-7-25-16)22-17-14(13)10-20-23(17)11(2)3/h5-8,10-12H,4H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILYTQDPRCQQNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)C1=CC(=NC2=C1C=NN2C(C)C)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-Cyanopropyl)-1-propan-2-yl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Pyrazolo[3,4-b]pyridine
- Substituents : 1-Cyanopropyl and 1-propan-2-yl groups, along with a thiophene moiety.
This unique configuration contributes to its biological activity, particularly in modulating various biochemical pathways.
Antitumor Activity
Recent studies have indicated that compounds related to pyrazolo[3,4-b]pyridine exhibit significant antitumor properties. For instance, a related compound demonstrated inhibition of tumor necrosis factor-alpha (TNF-α) production in human whole blood cell assays, which is crucial for inflammatory responses in tumors. The structure-based design strategies employed in synthesizing these compounds suggest that modifications can enhance their selectivity and potency against specific cancer types .
Inhibition of Kinases
The compound has been investigated for its ability to inhibit mitogen-activated protein (MAP) kinases. These kinases play vital roles in cell signaling pathways that regulate proliferation and apoptosis. In particular, p38 MAP kinase inhibitors have shown promise in treating conditions like rheumatoid arthritis by reducing inflammatory cytokine production .
Neuroprotective Effects
There is emerging evidence suggesting that derivatives of pyrazolo[3,4-b]pyridine may also exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress and inflammation are prevalent. The modulation of signaling pathways involved in neuronal survival could position these compounds as potential therapeutic agents for conditions such as Alzheimer's disease.
Case Study 1: In Vivo Efficacy
In a recent animal study involving collagen-induced arthritis (CIA), a compound structurally similar to this compound showed significant reduction in joint inflammation and damage. This was attributed to its ability to inhibit TNF-α production effectively .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications at the thiophene position significantly influenced the anti-inflammatory activity of pyrazolo[3,4-b]pyridine derivatives. The introduction of electron-withdrawing groups enhanced the inhibitory effects on TNF-α production, suggesting a pathway for optimizing therapeutic efficacy .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to pyrido[3,4-b]indole-3-carboxamide derivatives (e.g., compounds 5a–5l , 7a–7c ) described in . While the core heterocycles differ (pyrazolo[3,4-b]pyridine vs. pyrido[3,4-b]indole), key similarities lie in the carboxamide side chains and substituent strategies.
Core Heterocycle Differences
- Target Compound : Pyrazolo[3,4-b]pyridine core (fused pyrazole and pyridine rings). This structure offers distinct electronic properties due to the pyrazole’s electron-deficient nature.
- Compounds: Pyrido[3,4-b]indole core (fused pyridine and indole rings).
Substituent Analysis
Key Observations :
Position 1 Substituents : The target compound’s isopropyl group (propan-2-yl) provides steric bulk and hydrophobicity, contrasting with the smaller methyl group in 5e or unsubstituted analogs like 5a .
Thiophene vs.
Carboxamide Side Chains: The target’s 1-cyanopropyl side chain differs from the aminobutyl or anilino-propyl chains in compounds. The nitrile group increases polarity and may reduce metabolic stability compared to primary amines (e.g., 5a–5l) . Side-chain length varies: cyanopropyl (3 carbons) vs. aminobutyl (4 carbons) or aminopentyl/aminohexyl (5–6 carbons) in derivatives. Longer chains in 5g–5l could improve membrane permeability but increase molecular weight .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
